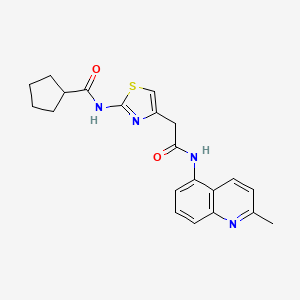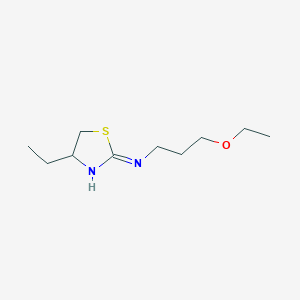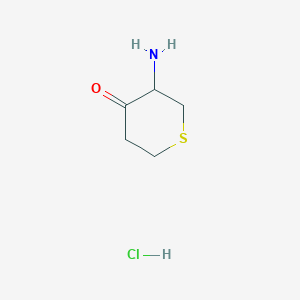![molecular formula C15H17ClN2OS B2554939 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide CAS No. 301306-18-3](/img/structure/B2554939.png)
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It is commonly used in scientific research to study the effects of cannabinoids on the human body.
Applications De Recherche Scientifique
Herbicidal Activity
Compounds bearing structural resemblance to N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide have been explored for their herbicidal properties. For instance, thiadiazolo[2,3-a]pyrimidine derivatives with chiral chlorophenyl moieties have shown moderate to improved herbicidal activities against various weeds, suggesting that the introduction of chiral units could enhance herbicidal efficacy (Duan, Zhao, & Zhang, 2010). Similarly, the transformation of herbicides in soil to form new residues indicates the chemical reactivity and potential environmental interactions of chlorophenyl-containing compounds (Bartha, 1969).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of antimicrobial and antifungal activities are common for compounds with chlorophenyl and thiazolyl groups. For example, new derivatives of 1,3,4-thiadiazol have been synthesized and showed promising anticonvulsant and muscle relaxant activities (Sharma, Verma, Sharma, & Prajapati, 2013). Such studies underline the potential of these compounds in developing new therapeutic agents with specific biological activities.
Potential Therapeutic Applications
The exploration of chlorophenyl and thiazolyl compounds extends to therapeutic applications, including the development of peripherally selective CB1 receptor antagonists and PPARgamma agonists for treating inflammatory skin diseases (Fulp et al., 2013); (Venkatraman et al., 2004). These findings suggest that compounds with similar structural frameworks could be valuable for medicinal chemistry efforts targeting various diseases.
Mécanisme D'action
Target of action
Thiazoles and benzyl compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of action
The mode of action of thiazoles and benzyl compounds can vary widely depending on their specific structures and targets . Without specific information on the targets of “N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide” or “N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide”, it’s difficult to explain their mode of action.
Biochemical pathways
Thiazoles and benzyl compounds can affect a variety of biochemical pathways due to their diverse biological activities
Propriétés
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-8-14(19)18-15-17-10-12(20-15)9-11-6-4-5-7-13(11)16/h4-7,10H,2-3,8-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUJOEQYDPUPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)
![4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine](/img/structure/B2554858.png)
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)




![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2554873.png)


![3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2554876.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2554877.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2554879.png)